3-O-Galloylmucic acid

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

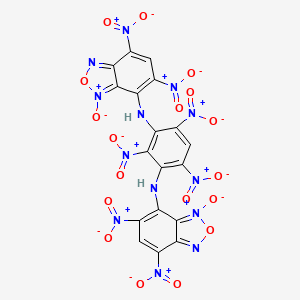

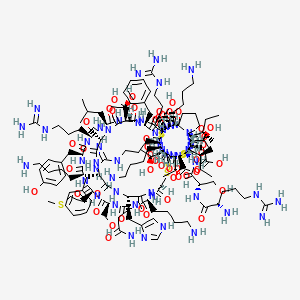

3-O-Galloylmucic acid is a natural product found in Mycoacia fuscoatra and Syzygium samarangense . It belongs to the category of carbohydrates, nucleosides, and nucleotides . The molecular formula of 3-O-Galloylmucic acid is C28H24O16 and it has a molecular weight of 616.48 . It appears as a yellow powder .

Molecular Structure Analysis

The molecular structure of 3-O-Galloylmucic acid is complex, characterized by the presence of a galloyl moiety attached to the mucic acid backbone . The IUPAC name of 3-O-Galloylmucic acid is [(2S,3R,4R,5S,6S)-2-[5,7-dihydroxy-4-oxo-2-(3,4,5-trihydroxyphenyl)chromen-3-yl]oxy-3,5-dihydroxy-6-methyloxan-4-yl] 3,4,5-trihydroxybenzoate .

Physical And Chemical Properties Analysis

3-O-Galloylmucic acid is soluble in acetone, chloroform, dichloromethane, DMSO, ethanol, and ethyl acetate . It has a predicted boiling point of 1123.6±65.0°C and a density of 1.94±0.1 g/cm3 at 20°C .

Applications De Recherche Scientifique

Phytohormone Regulation : A study demonstrated the use of GC-MS-based metabolic profiling for analyzing phytohormones in plants. This method can be applied to examine complex changes induced by pathogen infection, including the accumulation of various phytohormones and signaling crosstalk interactions at the level of synthesis and accumulation, which could potentially include compounds like 3-O-Galloylmucic acid (Schmelz et al., 2003).

Antimelanogenic Effect : Research on gallic acid derivatives, which are structurally related to 3-O-Galloylmucic acid, found that synthesized galloyl-RGD inhibited melanin content and tyrosinase activity, indicating its potential use in cosmetic or pharmaceutical industries for skin lightening and treatment of hyperpigmentation disorders (Shin et al., 2020).

Metabolic Engineering for Chemical Production : A study on Corynebacterium glutamicum showed its metabolic engineering for the production of 3-hydroxypropionic acid (3-HP) from glucose and xylose. While this research focused on 3-HP, similar approaches could be applied to the production of 3-O-Galloylmucic acid and its derivatives (Chen et al., 2017).

HIV Reverse Transcriptase Inhibition : Tetragalloylquinic acids, structurally similar to 3-O-Galloylmucic acid, were identified as inhibitors of HIV reverse transcriptase, suggesting potential applications in antiviral therapies (Nishizawa et al., 1989).

Antioxidant Activity : A phytochemical investigation of Phyllanthus emblica fruit identified compounds including mucic acid gallates, which showed pronounced antioxidant activity. This indicates the potential application of similar compounds in oxidative stress-related therapeutic interventions (Olennikov et al., 2015).

Potential in Plant Growth and Development : Studies on salicylic acid, a compound related to 3-O-Galloylmucic acid, revealed its crucial role in the regulation of physiological and biochemical processes during the entire lifespan of the plant. This could indicate similar roles for 3-O-Galloylmucic acid in plant growth and development (Rivas-San Vicente & Plasencia, 2011).

Mécanisme D'action

While the specific mechanism of action for 3-O-Galloylmucic acid is not explicitly stated in the literature, studies on related compounds suggest that polyphenols with a 3-galloyl group have significant biological activities . For instance, Epigallocatechin-3-O-gallate (EGCG), a major catechin component of green tea, is known to possess antiviral activities against a wide range of DNA viruses and RNA viruses . EGCG appears to inhibit the early stages of infections, such as attachment, entry, and membrane fusion, by interfering with viral membrane proteins .

Propriétés

IUPAC Name |

[2-[5,7-dihydroxy-4-oxo-2-(3,4,5-trihydroxyphenyl)chromen-3-yl]oxy-3,5-dihydroxy-6-methyloxan-4-yl] 3,4,5-trihydroxybenzoate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C28H24O16/c1-8-19(35)25(43-27(40)10-4-15(33)21(37)16(34)5-10)23(39)28(41-8)44-26-22(38)18-12(30)6-11(29)7-17(18)42-24(26)9-2-13(31)20(36)14(32)3-9/h2-8,19,23,25,28-37,39H,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AHOPFKRXJRLLGF-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1C(C(C(C(O1)OC2=C(OC3=CC(=CC(=C3C2=O)O)O)C4=CC(=C(C(=C4)O)O)O)O)OC(=O)C5=CC(=C(C(=C5)O)O)O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C28H24O16 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

616.5 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-O-Galloylmucic acid | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1H-Pyrrolo[2,3-b]pyridine-2-carboxylic acid, 3-chloro-](/img/structure/B598640.png)

![6-(Trifluoromethyl)thiazolo[4,5-b]pyridine-2-thiol](/img/structure/B598641.png)

![ethyl 5-benzyl-4,5,6,7-tetrahydro-1H-pyrrolo[3,2-c]pyridine-2-carboxylate](/img/structure/B598643.png)

![4,5-dihydro-1H-pyrido[2,3-b]pyrazine-2,3,8-trione](/img/structure/B598644.png)

![4-Cholor-6-bromo-1H-thieno[3,2-D]pyrimidine](/img/no-structure.png)